Tert-butyl N-(5-azaspiro[3.4]octan-8-YL)carbamate
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Overview
Description
Tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be advantageous in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: It is utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or blocking receptor-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)methylcarbamate
- Tert-butyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate
- Tert-butyl N-(6-azaspiro[3.4]octan-2-yl)carbamate hydrochloride
Uniqueness
Tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate is unique due to its specific spirocyclic structure, which imparts rigidity and conformational restriction. This uniqueness can enhance its binding affinity and selectivity for molecular targets, making it a valuable compound in drug design and other applications .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-5-8-13-12(9)6-4-7-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
XOJKAQZJOVFIRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC12CCC2 |
Origin of Product |
United States |
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